

Verosudil pharmacological target

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

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Target and Mechanism of Action

Verosudil acts as a **highly potent and equipotent inhibitor** of the two ROCK isoforms, ROCK1 and ROCK2 [1]. Its mechanism for reducing intraocular pressure (IOP) is centered on the conventional aqueous humor outflow pathway.

- **Molecular Action:** By inhibiting ROCK, Verosudil disrupts the actin cytoskeleton, leading to the dissolution of stress fibers and focal adhesions in trabecular meshwork (TM) and Schlemm's canal cells [1] [2]. This reduces cellular contractility and stiffness, loosening the TM and increasing the permeability of the Schlemm's canal, thereby facilitating aqueous humor drainage [2].
- **Broader Effects:** The Rho/ROCK pathway regulates fundamental cellular processes, including **actomyosin-driven contraction, cell adhesion, motility, and proliferation** [3] [2]. Inhibition of this pathway underpins Verosudil's primary effects on the outflow facility.

The following diagram illustrates Verosudil's mechanism of action in the trabecular meshwork.

Verosudil inhibits ROCK to relax the trabecular meshwork and increase aqueous outflow, reducing intraocular pressure.

Quantitative and Experimental Data

The tables below summarize key quantitative data and in vivo experimental findings for Verosudil.

Table 1: Kinase Selectivity Profile of Verosudil [1]

Target	Inhibitory Activity (Ki)	Notes
ROCK1	2 nM	Primary target, equipotent inhibition
ROCK2	2 nM	Primary target, equipotent inhibition
MRCKA	28 nM	Less selective
PKA	69 nM	Less selective
CAM2A	5855 nM	Less selective
PKCT	9322 nM	Less selective

Table 2: Key Experimental Evidence for Verosudil

Model System	Protocol / Dosage	Key Findings
In Vitro (Porcine & Human Trabecular Meshwork cells) [1] 0.001-100 μ M for 6 hours • Dose-dependent reduction of actin stress fibers. • Reduction of focal adhesions. In Vivo (Dexamethasone-induced Ocular Hypertensive mice) [1] 10 μ L eye drops, twice daily for 5 weeks • Significantly reduced intraocular pressure. • Increased trabecular meshwork effective filtration area. • Reduced pathological extracellular matrix. In Vivo (Normotensive Dutch rabbits & Formosan rock monkeys) [1] 30 μ L eye drops, once daily for 3 days Significantly reduced intraocular pressure.		

Clinical Development and Potential

Verosudil has been evaluated in clinical trials for its IOP-lowering effects.

- **Development Status:** Verosudil has reached **Phase 3 development for ocular hypertension** and **Phase 2 for glaucoma and open-angle glaucoma** [4].
- **Combination Therapy:** A fixed-dose combination of Verosudil with the prostaglandin analog Travoprost (to potentially enhance outflow through both conventional and uveoscleral pathways) has been investigated and reached **Phase 2** for open-angle glaucoma [5].

- **Safety Profile:** In a Phase 1 clinical trial, the most common side effects were **trace to moderate conjunctival hyperemia** (redness), which was transient and returned to baseline within hours after dosing [4].

Research Applications and Protocols

For researchers, Verosudil is recognized as a tool for studying ROCK's role in cellular mechanics. While detailed commercial protocols are proprietary, research into similar ROCK inhibitors provides a methodological framework.

Table 3: Example Research Contexts for ROCK Inhibitors

Application Area	Example Model	Observed Effects / Potential Use
Corneal Endothelial Cell (CEC) Research [6]	Primary Human CECs	Enhanced cellular adherence, proliferation, and promotion of wound closure in ex vivo models.
Trabecular Meshwork (TM) Cytoskeleton [1] [2]	Porcine & Human TM Cells	Disruption of actin stress fibers and focal adhesions, increasing outflow facility.
Anti-fibrotic & Anti-scarring Effects [3] [2]	Post-surgical models	Inhibition of TGF- β -mediated myofibroblast transformation, potentially improving success of glaucoma filtration surgery.

Based on the available information, Verosudil represents a promising ROCK inhibitor primarily targeting the conventional outflow pathway to lower IOP. Its development history and well-documented mechanism provide a solid foundation for your research.

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To cite this document: Smolecule. [Verosudil pharmacological target]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b546704#verosudil-pharmacological-target]

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